molecular formula C14H15NO2 B2703194 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 855732-04-6

6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B2703194
CAS No.: 855732-04-6
M. Wt: 229.279
InChI Key: WOTOWHAZJDKHTQ-UHFFFAOYSA-N
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Description

6-Ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-ethoxy-THC) is a tetrahydrocarbazole derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the 6-position of the carbazole scaffold. This compound belongs to a class of fused heterocyclic systems with applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-ethoxy-2,3,4,9-tetrahydrocarbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-17-9-6-7-12-11(8-9)10-4-3-5-13(16)14(10)15-12/h6-8,15H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTOWHAZJDKHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=C2CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core . The ethoxy group can be introduced through subsequent alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the Fischer indole synthesis and optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

CRTH2 Receptor Antagonism

One of the significant applications of 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is its role as a CRTH2 receptor antagonist . This receptor is involved in mediating allergic responses and inflammation. Compounds in this class are being investigated for their potential to treat various allergic and immune disorders, including:

  • Allergic asthma
  • Chronic obstructive pulmonary disease (COPD)
  • Dermatitis
  • Rheumatoid arthritis

The antagonistic action on the CRTH2 receptor can help mitigate symptoms associated with these conditions by inhibiting the signaling pathways that lead to inflammation and allergic responses .

Antiviral Activity

Research has indicated that carbazole derivatives, including this compound, exhibit antiviral properties. Notably, studies have shown that certain carbazole compounds can inhibit the replication of viruses such as HIV and HCV (Hepatitis C Virus). The structure-activity relationship (SAR) studies suggest that modifications on the carbazole scaffold can enhance antiviral potency while reducing cytotoxicity .

Antimicrobial Properties

Recent studies have also explored the antimicrobial potential of carbazole derivatives. Compounds similar to this compound have demonstrated activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies revealed that certain derivatives exhibit significant cytotoxicity against these cell lines, suggesting potential applications in cancer therapy. The apoptotic effects observed indicate that these compounds may trigger programmed cell death in tumor cells .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various chemical reactions including Fischer indole synthesis and Claisen-Schmidt condensation. Modifications to the ethoxy group or other substituents on the carbazole ring can enhance its biological activity and selectivity for specific targets .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of carbazole derivatives in clinical settings. For instance:

  • A study reported that a compound structurally related to this compound exhibited an EC50 value lower than standard antiviral drugs like Zidovudine (AZT), indicating superior efficacy against certain viral strains .

Mechanism of Action

The mechanism of action of 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. The presence of the ethoxy and carbonyl groups may play a crucial role in its biological activity by facilitating interactions with these targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents at the 6-position significantly influence molecular weight, hydrophobicity (logP), and melting points (Table 1).

Table 1: Comparative Physicochemical Properties of 6-Substituted THC Derivatives

Substituent Molecular Formula Molecular Weight Melting Point (°C) logP Key References
Ethoxy (-OCH₂CH₃) C₁₃H₁₅NO₂ 217.27* Not reported ~3.1 (predicted)
Methyl (-CH₃) C₁₃H₁₃NO 199.25 117–119 (varies by synthesis) 2.83
Methoxy (-OCH₃) C₁₃H₁₃NO₂ 215.25 213–214 2.83 (predicted)
Chloro (-Cl) C₁₂H₁₀ClNO 219.67 Not reported 3.20 (predicted)
Bromo (-Br) C₁₂H₁₀BrNO 264.12 177–179 (derivative) 3.50 (predicted)

*Calculated based on formula.

  • Electronic Effects : The ethoxy group is electron-donating due to its oxygen atom, enhancing resonance stabilization compared to methyl or halogen substituents. This may influence reactivity in electrophilic substitutions or interactions with biological targets .
  • Hydrophobicity : The ethoxy group increases logP compared to methyl or methoxy, suggesting higher lipophilicity, which could enhance membrane permeability in drug design .
  • Melting Points : Methoxy and halogenated derivatives exhibit higher melting points due to stronger intermolecular interactions (e.g., hydrogen bonding for methoxy, halogen packing for bromo) .

Biological Activity

6-Ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is a heterocyclic compound belonging to the tetrahydrocarbazole class. This compound has gained attention due to its diverse biological activities, which include potential therapeutic applications in various diseases. The structural characteristics of this compound, particularly the ethoxy group and the carbonyl functionality, contribute to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Research indicates that tetrahydrocarbazole derivatives can act as antagonists to the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), which plays a significant role in allergic and inflammatory responses . The mechanism involves:

  • Binding to Receptors : The compound may inhibit the action of prostaglandin D2 (PGD2), a mediator in allergic reactions.
  • Modulation of Immune Response : By blocking CRTH2 receptors on Th2 cells and eosinophils, it can reduce inflammation associated with conditions like asthma and allergic rhinitis .

Biological Activities

The biological activities of this compound include:

  • Anti-inflammatory Effects : Demonstrated through its ability to inhibit cytokine production and cell migration in response to allergens.
  • Antioxidant Properties : Exhibits potential in scavenging free radicals, which is crucial for protecting cells from oxidative stress.
  • Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • CRTH2 Antagonism :
    • A study indicated that tetrahydrocarbazole derivatives effectively antagonize CRTH2 receptors, leading to reduced eosinophil activation and migration in models of allergic inflammation .
  • Synthesis and Biological Evaluation :
    • Research on the synthesis of carbazole derivatives highlighted that modifications at the 6-position (like ethoxy substitution) significantly enhance biological activity compared to unsubstituted analogs .
  • Oxidative Stress Studies :
    • Investigations into the antioxidant capacity revealed that compounds similar to this compound can effectively reduce oxidative stress markers in cellular models .

Comparative Analysis

A comparison of this compound with other related compounds reveals its unique profile:

Compound NameCRTH2 AntagonismAntioxidant ActivityAntimicrobial Activity
This compoundYesModerateYes
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-oneNoLowNo
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-oneYesHighModerate

Q & A

Q. Methodological Answer :

  • X-ray crystallography : Resolves non-planar carbazole cores (dihedral angles: 1.69° between benzene and pyrrole rings) and hydrogen-bonding networks (e.g., N9–H9···O1 interactions) .
  • NMR spectroscopy : 1^1H NMR distinguishes ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) and confirms cyclohexene ring conformation .
  • IR spectroscopy : C=O stretches at ~1680 cm⁻¹ and N–H bends at ~3200 cm⁻¹ validate ketone and amine groups .

Advanced: How do substituent modifications (e.g., ethoxy vs. methoxy groups) influence biological activity in carbazole derivatives?

Q. Methodological Answer :

  • Structure-Activity Relationship (SAR) : Ethoxy groups enhance lipophilicity, potentially improving membrane permeability compared to methoxy analogs. For example, 6-methoxy derivatives show reduced anti-inflammatory activity in murine models compared to ethoxy-substituted analogs .
  • Synthetic strategies : Introduce substituents via Ullmann coupling or nucleophilic aromatic substitution, followed by bioassays (e.g., COX-2 inhibition) to quantify activity shifts .

Advanced: How can conflicting crystallographic data on carbazole planarity be resolved?

Q. Methodological Answer :

  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare with experimental dihedral angles (e.g., 0.71°–1.69° deviations) .
  • High-resolution XRD : Use synchrotron radiation to reduce thermal motion artifacts, clarifying whether non-planarity is intrinsic or due to crystal packing .

Basic: What experimental design principles apply to optimizing reaction conditions for carbazole synthesis?

Q. Methodological Answer :

  • Factorial design : Vary factors (temperature, acid concentration, solvent ratio) using a 2³ factorial matrix to identify significant yield predictors .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., reflux time vs. HCl volume) to pinpoint optimal conditions .

Advanced: How can AI-driven simulations enhance the prediction of carbazole reactivity or crystallization behavior?

Q. Methodological Answer :

  • Machine Learning (ML) : Train models on crystallographic databases (e.g., Cambridge Structural Database) to predict packing motifs and solubility based on substituent patterns .
  • COMSOL Multiphysics : Simulate reaction kinetics under flow conditions to optimize continuous synthesis protocols .

Basic: What purification methods are recommended for isolating 6-ethoxy carbazole derivatives?

Q. Methodological Answer :

  • Column chromatography : Use silica gel with petroleum ether/ethyl acetate (95:5) to separate polar byproducts .
  • Recrystallization : Ethanol or toluene effectively remove unreacted hydrazones, yielding >95% purity .

Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure carbazole intermediates?

Q. Methodological Answer :

  • Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during cyclization .
  • Asymmetric catalysis : Use Pd-catalyzed C–H activation with BINAP ligands for enantioselective C–C bond formation .

Basic: How are hydrogen-bonding interactions in carbazole crystals quantified, and what are their implications?

Q. Methodological Answer :

  • XRD analysis : Measure intermolecular distances (e.g., C2–H2A···O2: 2.85 Å) and angles to classify hydrogen bonds (e.g., R₂²(10) motifs) .
  • Thermal analysis : DSC/TGA correlate hydrogen-bond strength with melting point stability (e.g., stronger bonds increase decomposition temperatures) .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

Q. Methodological Answer :

  • Metabolite profiling : Use LC-MS to identify phase I/II metabolites that may deactivate the compound in vivo .
  • Prodrug design : Modify the ethoxy group to a hydrolyzable ester, improving bioavailability and aligning in vitro/in vivo efficacy .

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